

Spectroscopic Characterization of 4-(2-Ethoxyethoxy)-2-methylbenzoic Acid: A Technical Guide

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Compound of Interest

Compound Name: 4-(2-Ethoxyethoxy)-2-methylbenzoic acid

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This technical guide provides a comprehensive overview of the expected spectroscopic data for **4-(2-Ethoxyethoxy)-2-methylbenzoic acid**, a substituted aromatic carboxylic acid of interest in pharmaceutical and materials science research. Due to the current lack of publicly available experimental spectra for this specific compound, this document outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. These predictions are grounded in established spectroscopic principles and data from structurally analogous compounds.

Furthermore, this guide details the standardized experimental protocols for acquiring and interpreting this data, offering researchers and drug development professionals a robust framework for the characterization of this and similar molecules.

Predicted Spectroscopic Data

The structural features of **4-(2-Ethoxyethoxy)-2-methylbenzoic acid**, including the aromatic ring, the carboxylic acid, the ether linkages, and the alkyl groups, each give rise to characteristic signals in different spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[1] The predicted chemical shifts for **4-(2-Ethoxyethoxy)-2-methylbenzoic acid** are based on the analysis of similar substituted benzoic acids.[2][3]

Table 1: Predicted ^1H and ^{13}C NMR Data (in CDCl_3)

¹ H NMR	Predicted Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
H-3	~6.85	d	1H	Ar-H
H-5	~6.80	dd	1H	Ar-H
H-6	~7.95	d	1H	Ar-H
-COOH	~10-12	br s	1H	Carboxylic acid
-OCH ₂ CH ₂ O-	~4.15	t	2H	Ar-OCH ₂ -
-OCH ₂ CH ₂ O-	~3.80	t	2H	-OCH ₂ -
-OCH ₂ CH ₃	~3.60	q	2H	Ethoxy -CH ₂ -
Ar-CH ₃	~2.60	s	3H	Methyl
-OCH ₂ CH ₃	~1.25	t	3H	Ethoxy -CH ₃

¹³ C NMR	Predicted Chemical Shift (δ, ppm)	Assignment
C=O	~172	Carboxylic acid
C-4	~160	Ar-C (ether)
C-2	~140	Ar-C (methyl)
C-6	~132	Ar-C
C-1	~125	Ar-C (acid)
C-5	~115	Ar-C
C-3	~113	Ar-C
Ar-OCH ₂ -	~69	Ethoxyethoxy
-OCH ₂ -	~68	Ethoxyethoxy
Ethoxy -CH ₂ -	~67	Ethoxy
Ar-CH ₃	~22	Methyl

Ethoxy -CH ₃	~15	Ethoxy
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Chemical shifts are relative to tetramethylsilane (TMS). Multiplicities are abbreviated as: s = singlet, d = doublet, dd = doublet of doublets, t = triplet, q = quartet, br s = broad singlet.

The causality behind these predictions lies in the electronic effects of the substituents on the benzoic acid core. The electron-donating ethoxyethoxy group at the 4-position will shield the aromatic protons, shifting them upfield compared to unsubstituted benzoic acid.^[4] Conversely, the electron-withdrawing carboxylic acid group deshields the ortho proton (H-6).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For **4-(2-Ethoxyethoxy)-2-methylbenzoic acid**, the spectrum is expected to be dominated by absorptions from the carboxylic acid and the ether linkages.

Table 2: Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Functional Group	Vibrational Mode
2500-3300	Broad	O-H	Carboxylic acid O-H stretch
~1700	Strong	C=O	Carboxylic acid C=O stretch
~1610, ~1580, ~1500	Medium	C=C	Aromatic C=C stretching
~1250	Strong	C-O	Aryl-alkyl ether C-O stretch
~1120	Strong	C-O	Alkyl-alkyl ether C-O stretch
2850-3000	Medium	C-H	Alkyl C-H stretching
~1450, ~1380	Medium	C-H	Alkyl C-H bending

The broad O-H stretch is a hallmark of a hydrogen-bonded carboxylic acid. The strong carbonyl absorption is also a key diagnostic peak. The presence of two distinct C-O stretching bands can help confirm the aryl-alkyl and alkyl-alkyl ether functionalities.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Using a common ionization technique like Electron Ionization (EI), the molecular ion peak ($[M]^+$) for **4-(2-Ethoxyethoxy)-2-methylbenzoic acid** would be expected at a mass-to-charge ratio (m/z) of 224.26.

Predicted Key Fragments:

- m/z 209: Loss of a methyl group (-CH₃).
- m/z 179: Loss of the ethoxy group (-OCH₂CH₃).

- m/z 165: A common fragmentation pathway for benzoic acids involving the loss of the carboxyl group and subsequent rearrangements.
- m/z 135: Corresponding to the 4-hydroxy-2-methylbenzoyl cation, resulting from the cleavage of the ethoxyethoxy side chain.
- m/z 73: A fragment representing the ethoxyethoxy side chain ($[\text{CH}_2\text{CH}_2\text{OCH}_2\text{CH}_3]^+$).

The fragmentation pattern provides a fingerprint that can be used to confirm the structure of the molecule.

Experimental Protocols

The following are detailed, step-by-step methodologies for the acquisition of the spectroscopic data discussed above.

NMR Data Acquisition

Caption: Workflow for NMR data acquisition and processing.

IR Data Acquisition (ATR-FTIR)

Caption: Workflow for ATR-FTIR data acquisition.

MS Data Acquisition (EI-MS)

Caption: Workflow for EI-MS data acquisition and analysis.

Conclusion

This technical guide provides a scientifically grounded prediction of the NMR, IR, and MS data for **4-(2-Ethoxyethoxy)-2-methylbenzoic acid**, along with detailed protocols for their experimental acquisition. By combining theoretical predictions with established methodologies, this document serves as a valuable resource for researchers in the synthesis and characterization of novel benzoic acid derivatives. The self-validating nature of these combined spectroscopic techniques ensures a high degree of confidence in the structural elucidation of the target molecule once the experimental data is obtained.

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